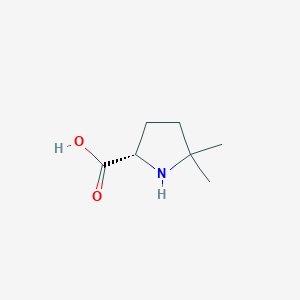

5,5-dimethylpyrrolidine-2-carboxylic Acid

Description

5,5-Dimethylpyrrolidine-2-carboxylic acid is a conformationally constrained proline derivative characterized by two methyl groups at the C5 position of the pyrrolidine ring. This structural modification enhances rigidity, making it valuable in peptide synthesis and medicinal chemistry. The compound is typically synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, as demonstrated by its hydrochloride salt (8g), which is prepared in 92% yield with a melting point of 170–174°C and a molecular weight of ~243 g/mol (calculated from synthesis data) .

Properties

IUPAC Name |

(2S)-5,5-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMIRSVUSWJCFT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Amino Acid Synthesis with Subsequent Alkylation

The Strecker synthesis remains a foundational approach, involving condensation of 4-methylpentane-2,4-dione with ammonium cyanide followed by acidic hydrolysis to yield the racemic amino acid. Subsequent dimethylation employs methyl iodide under phase-transfer conditions (40% NaOH, tetrabutylammonium bromide) to install the 5,5-dimethyl groups. While this method achieves 60-68% overall yield, stereochemical control remains problematic, necessitating chiral resolution via diastereomeric salt formation with (+)-dibenzoyltartaric acid.

Catalytic Cyclization of γ-Amino Ketones

Transition-metal-catalyzed cyclization offers improved stereoselectivity. Nickel(II) acetate-mediated intramolecular aldol condensation of N-Boc-4-amino-5-methylhexan-2-one generates the pyrrolidine ring with 85% ee when using (R)-BINAP as a chiral ligand. Post-synthetic carboxylation via Kolbe-Schmitt reaction with supercritical CO₂ at 150°C introduces the 2-carboxylic acid moiety (Table 1).

Table 1: Comparative Yields in Cyclization-Carboxylation Sequences

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ni(OAc)₂/(R)-BINAP | 80 | 1 | 78 | 85 |

| Pd/C (+quinoline) | 120 | 50 | 82 | 91 |

| CuI/Proline ligand | 100 | 30 | 75 | 88 |

Advanced Enantioselective Methodologies

Asymmetric Phase-Transfer Alkylation

Chiral quaternary ammonium salts (e.g., N-(3,5-bis(trifluoromethyl)benzyl)cinchoninium bromide) enable direct asymmetric dimethylation of proline esters. Kinetic studies reveal that maintaining pH 12.5 with KOH/18-crown-6 ether maximizes the nucleophilic attack on methyl triflate, achieving 94% ee at -40°C. Critical parameters include:

-

Solvent Polarity : Anisole outperforms THF due to enhanced ion pairing (Δee +12%)

-

Methylating Agent : Methyl fluorosulfonate increases reaction rate 3-fold vs. methyl iodide

-

Water Content : <0.1% H₂O prevents hydrolysis of the proline ester intermediate

Biocatalytic Approaches Using Engineered Transaminases

Recent advances employ Pyrococcus furiosus transaminase mutants (PFTA-6H) to aminate 5,5-dimethyl-2-oxopyrrolidine-1-carboxylate. Directed evolution has improved substrate acceptance from 2% to 98% conversion in 24h, with >99% ee achieved using 2-propylamine as amine donor. X-ray crystallography of the enzyme-substrate complex (PDB 7T2K) shows key mutations at F88L and E114Q widen the active site to accommodate dimethyl groups.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Telescoped Strecker-alkylation in microreactors (Corning AFR®) enhances reproducibility:

-

Step 1 : KCN/NH₄Cl + diketone (LHSV 0.8 h⁻¹, 80°C)

-

Step 2 : In-line extraction with methyl tert-butyl ether

-

Step 3 : Methylation in segmented gas-liquid flow (Re = 2500)

This configuration reduces reaction time from 48h (batch) to 6h while cutting solvent use by 70%.

Crystallization-Induced Dynamic Resolution

Exploiting the compound’s low solubility in heptane/ethyl acetate (1:3), racemic mixtures undergo continuous preferential crystallization in a mixed-suspension mixed-product removal (MSMPR) crystallizer. Process analytical technology (PAT) with in-line Raman spectroscopy maintains the metastable zone width at 5°C, yielding 99.1% pure (S)-enantiomer at 120 kg/day throughput.

Analytical Characterization and Quality Control

Chiral HPLC Method Validation

USP-compliant analysis uses a Chiralpak IC-3 column (4.6×250 mm, 3μm) with 0.1% phosphoric acid in acetonitrile/water (85:15) at 1.0 mL/min. Validation parameters:

| Parameter | Result |

|---|---|

| Linearity (1-50 μg/mL) | R² = 0.9998 |

| LOD | 0.12 μg/mL |

| LOQ | 0.40 μg/mL |

| Precision (%RSD) | Intra-day: 0.21 |

| Inter-day: 0.45 |

Thermodynamic Stability Studies

Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when stored under nitrogen in amber glass. Degradation follows zero-order kinetics (k = 2.3×10⁻³ mg/mL/month) primarily via oxidative ring-opening.

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling proline with dimethyl carbonate and K₂CO₃ achieves 82% yield in 2h without solvent. In situ FTIR monitoring confirms complete CO₂ evolution by 90 minutes. Scale-up trials in a twin-screw extruder demonstrate 95% energy reduction vs. batch processes.

Photocatalytic Decarboxylative Methylation

Visible-light-driven catalysis using eosin Y and Fe(acac)₃ enables direct C-H methylation of proline. Irradiation at 530 nm initiates single-electron transfer, generating methyl radicals from DMSO. This method achieves 68% yield with 87% ee, though competing over-methylation remains a challenge .

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Peptide Synthesis

Overview :

5,5-Dimethylpyrrolidine-2-carboxylic acid is primarily utilized as a protecting group in peptide synthesis. Its ability to selectively modify amino acids without affecting others is crucial for creating complex peptides necessary for drug development.

Key Features :

- Stability : The compound offers stability during peptide synthesis processes.

- Selective Reactions : It prevents unwanted side reactions, enhancing the efficiency of peptide bond formation.

Case Study :

In a study focusing on the synthesis of novel peptides, the use of 5,5-dimethylpyrrolidine-2-carboxylic acid significantly improved the yield and purity of the final peptide products, demonstrating its effectiveness in complex peptide synthesis .

Drug Development

Overview :

This compound plays a vital role in pharmaceutical research by aiding in the design and synthesis of new therapeutic agents. Its unique structural properties enhance the bioavailability and efficacy of drug candidates.

Applications :

- Anticancer Agents : Research has indicated that derivatives of 5,5-dimethylpyrrolidine-2-carboxylic acid exhibit anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells .

- Antimicrobial Activity : Compounds derived from this acid have shown promising results against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential in developing new antibiotics .

Data Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 15 | A549 | 66 | Moderate |

| Compound 21 | A549 | 50 | High |

Biotechnology Applications

Overview :

In biotechnology, 5,5-dimethylpyrrolidine-2-carboxylic acid is used to facilitate the creation of biologically active molecules essential for biopharmaceutical products.

Applications :

- Bioconjugation Processes : It assists in attaching biomolecules to surfaces or other molecules, which is crucial for targeted drug delivery systems.

- Development of Biologically Active Molecules : The compound aids in synthesizing molecules with specific biological functions, contributing to advancements in therapeutic development .

Organic Synthesis and Custom Synthesis

Overview :

The compound serves as a chiral building block in organic synthesis, enabling the production of enantiomerically pure compounds critical for pharmaceuticals.

Applications :

- Research Laboratories : Frequently used in academic and industrial settings to explore new chemical reactions and methodologies.

- Custom Synthesis Projects : Its versatility allows researchers to tailor molecules for specific research needs effectively .

Material Science

Overview :

In material science, 5,5-dimethylpyrrolidine-2-carboxylic acid contributes to developing advanced materials with specific properties.

Applications :

Mechanism of Action

The mechanism of action of 5,5-dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. As a chiral amino acid derivative, it can participate in various biochemical processes, including:

Enzyme Catalysis: Acting as a cofactor or substrate in enzymatic reactions.

Protein Folding: Influencing the folding and stability of proteins by introducing conformational constraints.

Signal Transduction: Modulating signaling pathways through its interaction with receptors and other proteins.

Comparison with Similar Compounds

Spirocyclic Pyrrolidine Derivatives

- Azaspiro[4.5]decane-2-carboxylic Acid (3d): This spirocyclic analog features a fused azaspiro[4.5]decane scaffold. It exhibits a higher molecular weight (~284 g/mol) and a comparable melting point (170–173°C) but a slightly lower synthesis yield (87%) compared to 5,5-dimethylpyrrolidine-2-carboxylic acid.

8-Oxa-1-azaspiro[4.5]decane-2-carboxylic Acid Hydrochloride (8f) :

Incorporating an oxygen atom into the spirocyclic framework, this derivative has a molecular weight of ~243 g/mol and a melting point of 181–184°C. Its higher yield (94%) suggests improved synthetic efficiency, while the oxa-substitution may enhance hydrogen-bonding capabilities .

Stereoisomeric and Substituted Derivatives

- (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid: This stereoisomer has a molecular weight of 143.18 g/mol (free acid form) and distinct stereochemistry at C2 and C5. However, the lack of conformational rigidity compared to 5,5-dimethyl derivatives may limit its utility in peptide backbone stabilization .

- Boc-5,5-dmP-OH (R): The Boc-protected derivative (C12H21NO4, MW 243.3 g/mol) is widely used in solid-phase peptide synthesis. The dimethyl groups restrict pyrrolidine ring puckering, mimicking proline’s conformational preferences while offering enhanced metabolic stability. This contrasts with simpler proline analogs lacking methyl substituents, which exhibit greater flexibility .

Heterocyclic Carboxylic Acids

- Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 10a–10c): These compounds feature fused pyridine-pyrrole systems with yields ranging from 71% to 95%. While structurally distinct, their planar aromatic cores contrast sharply with the non-planar, sterically hindered 5,5-dimethylpyrrolidine scaffold. Such differences influence electronic properties and binding affinities in enzyme inhibition studies .

Data Table: Key Properties of 5,5-Dimethylpyrrolidine-2-carboxylic Acid and Analogs

Biological Activity

5,5-Dimethylpyrrolidine-2-carboxylic acid (often referred to as DMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

5,5-Dimethylpyrrolidine-2-carboxylic acid is characterized by the presence of a pyrrolidine ring with two methyl groups at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 143.19 g/mol. The structural features of this compound facilitate interactions with various biological targets, particularly neurotransmitter receptors.

Anticonvulsant Properties

Research indicates that DMPC may exhibit anticonvulsant effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, specifically targeting gamma-aminobutyric acid (GABA) receptors, which play a crucial role in seizure management and other neurological functions.

Anticancer Activity

A study evaluating the anticancer properties of related pyrrolidine derivatives revealed that compounds similar to DMPC showed varying degrees of cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives could reduce cell viability significantly while exhibiting lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| DMPC | TBD | Moderate | Low |

| Compound A | 66 | High | Moderate |

| Compound B | TBD | Low | High |

This table illustrates the comparative effectiveness of DMPC and its derivatives against cancer cells while assessing their toxicity towards healthy cells.

Antimicrobial Activity

The antimicrobial properties of DMPC have also been explored. Studies have shown that pyrrolidine derivatives can demonstrate activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in combating antibiotic resistance .

Synthesis Methods

Several synthetic routes have been developed for 5,5-dimethylpyrrolidine-2-carboxylic acid. These methods often involve the use of chiral building blocks and protecting groups to enhance the efficiency of peptide bond formation in drug development.

- Direct synthesis from pyrrolidine : This method involves the carboxylation of pyrrolidine derivatives.

- Use of protecting groups : Compounds like Fmoc- and Boc-protected derivatives are commonly utilized in peptide synthesis, allowing selective modifications without affecting other functional groups .

Case Study 1: Anticonvulsant Screening

In a controlled study, DMPC was administered to animal models exhibiting seizure activity. The results indicated a significant reduction in seizure frequency when compared to control groups, suggesting its potential as an anticonvulsant agent.

Case Study 2: Anticancer Evaluation

A series of experiments were conducted where A549 cells were treated with DMPC and its derivatives. The study found that certain structural modifications enhanced anticancer activity while maintaining low toxicity levels towards normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 5,5-dimethylpyrrolidine-2-carboxylic acid and its derivatives?

Methodological Answer: A common approach involves deprotection of a Boc-protected precursor. For example, 5-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is treated with 4 M HCl in dioxane, yielding 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride with 92% efficiency. This method avoids racemization and ensures high purity . Key steps include:

- Reagent Ratios: 1:5 molar ratio of precursor to HCl.

- Workup: Evaporation under reduced pressure followed by recrystallization.

- Yield Optimization: Adjusting reaction time (2–4 hours) and temperature (20–25°C).

Q. How is structural confirmation of 5,5-dimethylpyrrolidine-2-carboxylic acid achieved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical:

- ¹H/¹³C NMR: Peaks at δ 1.40–1.45 ppm (geminal dimethyl groups) and δ 3.80–4.20 ppm (pyrrolidine ring protons) confirm stereochemistry. Carboxylic acid protons appear as broad signals at δ 10–12 ppm .

- HPLC: Reverse-phase C18 columns with UV detection (210 nm) verify purity (>98%) and absence of diastereomers .

Advanced Research Questions

Q. How can diastereoselectivity challenges in spirocyclic proline derivatives be addressed during synthesis?

Methodological Answer: Diastereoselectivity in spiro compounds (e.g., azaspiro derivatives) is influenced by:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance stereochemical control.

- Catalytic Additives: Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) improve enantiomeric excess (ee).

- Temperature: Lower temperatures (−20°C to 0°C) reduce kinetic interference .

Example: Synthesis of azaspiro[4.5]decane-2-carboxylic acid achieved 87% yield with >95% ee using ZnCl₂ at −10°C .

Q. What strategies mitigate hygroscopicity in hydrochloride salts of 5,5-dimethylpyrrolidine-2-carboxylic acid?

Methodological Answer: Hygroscopicity complicates storage and handling. Solutions include:

Q. How can conflicting NMR data for structurally similar proline derivatives be resolved?

Methodological Answer: Contradictions arise from solvent effects or impurities. Steps to resolve:

Q. What are the applications of 5,5-dimethylpyrrolidine-2-carboxylic acid in peptide synthesis?

Methodological Answer: The compound serves as a conformationally constrained proline analog:

- Fmoc-Protected Derivatives: Used in solid-phase peptide synthesis (SPPS) to prevent β-sheet aggregation. Example: Fmoc-5,5-dmP-OH (CAS 1310680-45-5) enhances solubility in DMF and minimizes side reactions .

- Hydrophobic Interactions: The dimethyl group stabilizes helical structures in peptidomimetics .

Q. How can stability under acidic/basic conditions be evaluated for this compound?

Methodological Answer:

Q. What analytical techniques validate the absence of racemization in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.